2-((吡啶-4-基)甲基)肼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

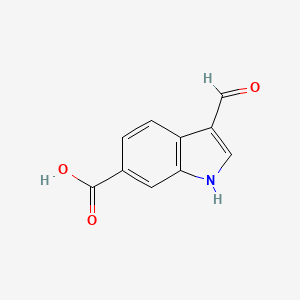

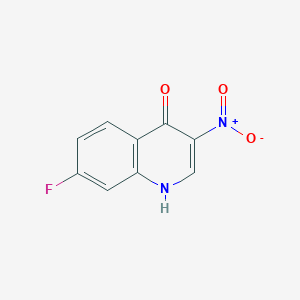

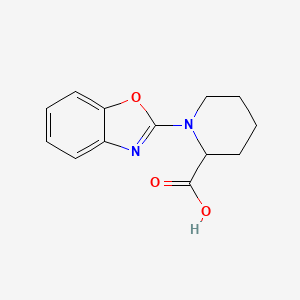

The compound "2-((Pyridin-4-yl)methyl)hydrazine hydrochloride" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their ability to coordinate with metals and are often used in the synthesis of various complex organic molecules and metal complexes. The specific compound is a hydrazine derivative, which implies the presence of an NH2-NH- moiety attached to a pyridine ring.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including cycloaddition reactions and condensation reactions. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines, which are structurally related to the compound of interest, can be achieved through inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines under microwave-assisted conditions . Similarly, the synthesis of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines involves the reaction of 2-hydrazinopyrimidine hydrochlorides with potassium thiocyanate followed by Hantzsch condensation with aryl chloromethyl ketones . These methods highlight the versatility of hydrazine derivatives in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can exhibit various tautomeric forms due to the presence of nitrogen atoms capable of protonation and deprotonation. For example, the rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride to 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride demonstrates the structural flexibility of such compounds . The molecular structure is also influenced by the substituents on the pyridine ring, which can lead to different electronic and steric effects.

Chemical Reactions Analysis

Pyridine derivatives, including those containing the hydrazine moiety, can undergo various chemical reactions. For example, (3,5-dichloro-2-pyridyl)hydrazine can react with carbonyl compounds to form hydrazones and with acid anhydrides to form N'-acyl derivatives . These reactions are indicative of the reactivity of the hydrazine group towards electrophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the X-ray diffraction analysis of copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex reveals the conformation of the molecule in the solid state and the coordination pattern with the metal ion . The electronic properties of these compounds can be studied using methods like Zerner's intermediate neglect of differential overlap (ZINDO/1) and density functional theory (DFT), which provide insights into their UV-Vis absorption spectra and potential biological activities .

科学研究应用

抗结核活性

研究探索了异烟肼结构的修饰,使用 2-((吡啶-4-基)甲基)肼盐酸盐等衍生物,评估了它们对各种分枝杆菌菌株的抗结核活性。此类衍生物显示出的体外疗效与异烟肼相当,其中一些对异烟肼耐药的非结核分枝杆菌表现出显著的活性。这突出了它们在抗结核化合物新先导化合物的合理设计中的潜力 (Asif,2014)。

吡哒嗪和吡哒唑类似物的合成

通过涉及肼衍生物的反应合成的吡哒嗪和吡哒唑类似物因其有趣的生物活性而备受关注,特别是与心血管系统相关的活性。对这些类似物的合成方案的综述强调了肼衍生物在合成具有多种生物活性的化合物方面的多功能性 (Jakhmola 等人,2016)。

杂环 N-氧化物分子

杂环 N-氧化物衍生物(包括吡啶衍生物)的合成和化学突出了它们作为具有重要药用价值的多功能合成中间体的用途。这些化合物已应用于金属配合物的形成、催化剂设计、不对称催化和合成,并且在抗癌、抗菌和抗炎活性方面显示出潜力 (Li 等人,2019)。

肼的抗肿瘤作用

已经综述了肼和含肼天然产物的抗肿瘤活性,研究结果表明,包括碱性肼及其类似物在内的许多此类化合物在动物中表现出抗肿瘤作用,有些在人体中也表现出抗肿瘤作用。这表明了这些化合物在癌症化疗应用中的潜力,尽管人们担心大量肼类化合物具有致癌特性 (Tóth,1996)。

单胺氧化酶抑制剂在高血压中的作用

研究记录了单胺氧化酶抑制剂(包括特定的肼衍生物)的抗高血压作用。这些抑制剂主要表现为体位性低血压,并通过同时服用氯噻嗪而增强,表明它们在高血压治疗中的潜在用途 (Maxwell 等人,1960)。

作用机制

Target of Action

It is known that similar hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Related hydrazine-coupled pyrazole derivatives have shown to interact with their targets, resulting in antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been shown to have an impact on the life cycle of leishmania and plasmodium species .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

属性

IUPAC Name |

pyridin-4-ylmethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRWHUKMYOKCMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)